Clinical Validation as GS-4224 Scaffold: Methyl Pyridazine-4-carboxylate vs. Ethyl, tert-Butyl, and Isomeric Pyridazine Esters
Methyl pyridazine-4-carboxylate is the core scaffold of GS-4224 (evixapodlin), an orally bioavailable small molecule PD-L1 inhibitor that has advanced to Phase 1/2 clinical trials for solid tumors [1]. In head-to-head preclinical comparisons, GS-4224 demonstrated comparable antitumor activity to anti-PD-L1 antibody therapy, achieving >90% target occupancy on tumor cells [2]. The compound binds PD-L1 with an IC50 of 0.213 nM in protein-protein interaction assays . This clinical validation is unique to the methyl pyridazine-4-carboxylate scaffold; no ethyl, tert-butyl, or isomeric pyridazine ester analogs have achieved equivalent clinical-stage validation as PD-L1 inhibitors.
| Evidence Dimension | Clinical development stage |
|---|---|
| Target Compound Data | Phase 1/2 clinical trials (GS-4224); IC50 = 0.213 nM (PD-1/PD-L1 interaction) |
| Comparator Or Baseline | Ethyl pyridazine-4-carboxylate; tert-butyl pyridazine-4-carboxylate; pyridazine-3-carboxylate esters |
| Quantified Difference | Clinical-stage validation present for target compound; no clinical-stage data for comparators |
| Conditions | Human PD-1/PD-L1 protein-protein interaction HTRF assay; Phase 1 dose-escalation study in advanced solid tumor patients (400–1,500 mg QD) |
Why This Matters
Procurement of this specific compound provides a clinically validated scaffold for PD-L1 inhibitor development, whereas alternative esters lack this translational validation.
- [1] Chung, C., et al. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 2024, 12(4), e008547. View Source
- [2] Chung, C., et al. Figure 1: GS-4224 achieves >90% TO on HuMC38 tumor cells and demonstrates comparable antitumor activity to α-PD-L1 antibody. JITC, 2024. View Source
